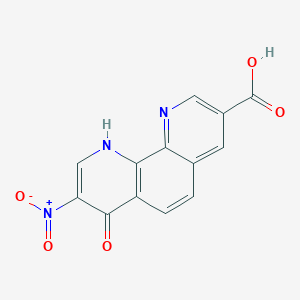

8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic acid

Description

8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic acid (CAS: 223664-42-4) is a heterocyclic compound featuring a phenanthroline core modified with a nitro group at the 8-position, a ketone at the 7-position, and a carboxylic acid moiety at the 3-position. This compound is structurally distinct due to the electron-withdrawing nitro group, which influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

8-nitro-7-oxo-10H-1,10-phenanthroline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O5/c17-12-8-2-1-6-3-7(13(18)19)4-14-10(6)11(8)15-5-9(12)16(20)21/h1-5H,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSJJSZSXGEBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=C(C=C31)C(=O)O)NC=C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic acid is Collagen proline hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.

Mode of Action

It is known to inhibit the activity of collagen proline hydroxylase, which may affect the stability and function of collagen in various tissues.

Biochemical Pathways

The compound’s action on Collagen proline hydroxylase can affect the collagen synthesis pathway . By inhibiting this enzyme, the compound may disrupt the normal formation and function of collagen, which is a key structural protein in various tissues.

Pharmacokinetics

Factors such as its molecular weight of285.21 g/mol and its potential susceptibility to both electrophilic and nucleophilic attacks could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of Collagen proline hydroxylase by this compound could lead to changes in the structure and function of collagen in tissues. This could potentially affect various biological processes where collagen plays a key role, such as tissue repair and wound healing.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as some similar compounds are known to decompose above certain temperatures. Additionally, the compound’s action could be influenced by the presence of other molecules that can interact with it.

Biochemical Analysis

Biochemical Properties

For example, collagen proline hydroxylase, an enzyme involved in collagen synthesis, can be inhibited by similar compounds. This suggests that 8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic acid might interact with enzymes and other biomolecules in a similar manner.

Cellular Effects

Given its potential to interact with enzymes such as collagen proline hydroxylase, it could influence cell function by affecting the synthesis of key proteins. This could have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its potential to inhibit enzymes like collagen proline hydroxylase, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic acid (CAS No. 223664-42-4) is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Molecular Formula : C₁₃H₇N₃O₅

Molecular Weight : 285.21 g/mol

CAS Number : 223664-42-4

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Notably, it has been identified as an inhibitor of collagen proline hydroxylase, an enzyme critical for collagen synthesis. By inhibiting this enzyme, the compound may reduce collagen deposition and fibrosis in various tissues, which is beneficial in conditions characterized by excessive fibrotic tissue formation .

Biological Activities

- Antifibrotic Properties : Research indicates that this compound can potentially mitigate fibrosis by inhibiting collagen synthesis through its action on collagen proline hydroxylase. This property is particularly relevant in conditions such as liver fibrosis and pulmonary fibrosis .

- Antioxidant Activity : The presence of the nitro group in its structure suggests potential antioxidant properties, which can help in reducing oxidative stress by scavenging reactive oxygen species (ROS) .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cells, indicating a possible role in cancer therapy .

Case Study 1: Inhibition of Collagen Proline Hydroxylase

A study demonstrated that this compound effectively inhibited collagen proline hydroxylase in vitro. The results showed a significant reduction in hydroxylated proline levels in treated fibroblast cultures compared to controls, suggesting a direct impact on collagen metabolism .

Case Study 2: Antioxidant Effects

In another investigation focusing on oxidative stress-related diseases, the compound exhibited notable antioxidant activity by significantly decreasing ROS levels in cellular models subjected to oxidative stress. This effect was correlated with improved cell viability and reduced markers of oxidative damage .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and analogs from the evidence:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound contrasts with halogens (Cl, F) in naphthyridine/quinoline analogs.

- Carboxylic Acid vs. Carboxamide : The free -COOH group in the target compound improves water solubility compared to carboxamide derivatives, which may favor pharmacokinetics in polar environments .

Pharmacological and Physicochemical Properties

Anticancer Potential:

- The naphthyridine analog () acts as a c-Met kinase inhibitor, critical in breast and lung cancer progression. The nitro group in the target compound may similarly disrupt kinase activity via steric or electronic effects .

- Quinoline derivatives () show antibacterial properties, suggesting that structural analogs with -NO₂ could target bacterial enzymes (e.g., DNA gyrase) .

Solubility and Stability :

- The carboxylic acid group in the target compound enhances aqueous solubility compared to carboxamides (e.g., compound 67 in ), which are more lipophilic and membrane-permeable .

- The nitro group may reduce metabolic stability compared to fluoro or amino substituents, as -NO₂ is prone to reduction in vivo .

Spectroscopic Data Comparison

- IR Spectroscopy : The nitro group in the target compound would exhibit strong absorption near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), distinct from the C-F stretches (~1100 cm⁻¹) in fluorinated analogs .

- NMR Shifts: The 7-oxo group in the target compound would deshield adjacent protons, similar to the 4-oxo protons in quinoline derivatives (e.g., δ 8.77 for H-2 in ) .

Preparation Methods

Cyclocondensation of 1-Aminoquinoline and Ethyl Ethoxymethylenemalonate

The foundational synthesis begins with the cyclocondensation of 1-aminoquinoline and diethyl ethoxymethylenemalonate to form ethyl 1,4-dihydro-4-oxo-1,10-phenanthroline-3-carboxylate (compound 1 ). This reaction proceeds via a Friedländer-type annulation, where the enamine intermediate undergoes thermal cyclization in phenyl ether at elevated temperatures (180–200°C). The ethyl ester group at position 3 remains intact, providing a handle for subsequent functionalization.

Reaction Conditions:

- Reactants: 1-Aminoquinoline (1.0 equiv), diethyl ethoxymethylenemalonate (1.2 equiv)

- Solvent: Phenyl ether

- Temperature: Reflux (180–200°C)

- Yield: 72–85%

Hydrolysis to 1,4-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic Acid

The ethyl ester (compound 1 ) is hydrolyzed under basic conditions to yield the free carboxylic acid (compound 2 ). This step is critical for introducing solubility and reactivity for downstream modifications.

Procedure:

- Base: Aqueous sodium hydroxide (2.0 M)

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: Reflux (4–6 hours)

- Yield: 89–94%

The introduction of the nitro group at position 8 is achieved through nitration of the dihydro-oxo intermediate. Nitration typically employs a mixture of nitric and sulfuric acids, though regioselectivity challenges necessitate precise stoichiometric control. Subsequent aromatization eliminates the dihydro moiety, yielding the fully conjugated phenanthroline system.

Nitration Conditions:

- Nitrating Agent: Fuming HNO₃ (90%)

- Catalyst: Concentrated H₂SO₄

- Temperature: 0–5°C (gradual warming to 25°C)

- Yield: 60–68%

Mechanistic Insight:

Electrophilic nitration occurs preferentially at the electron-rich position 8 due to resonance stabilization from the adjacent carbonyl group. The dihydro structure temporarily disrupts aromaticity, facilitating nitro group incorporation.

Chlorination and Nucleophilic Displacement

For derivatives requiring further functionalization, the carboxylic acid (compound 2 ) is converted to its acid chloride using phosphoryl chloride (POCl₃). This intermediate reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters.

Chlorination Protocol:

- Chlorinating Agent: POCl₃ (5.0 equiv)

- Catalyst: DMF (0.1 equiv)

- Temperature: Reflux (1 hour)

- Workup: Azeotropic distillation with benzene to remove excess POCl₃

Example Application:

Reaction with β-alanine tert-butyl ester in dimethylformamide (DMF) at 0°C produces the tert-butyl-protected amide, which is deprotected under acidic conditions to yield 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxy-β-alanine.

Alternative Route: Direct Nitration of Preformed Phenanthroline

An alternative strategy involves nitrating preformed 1,10-phenanthroline-3-carboxylic acid. While this route bypasses intermediate hydrolysis, it suffers from lower regioselectivity and competing side reactions.

Conditions:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Friedländer annulation, hydrolysis | 72–94 | High yield, scalable | Requires high-temperature cyclization |

| Direct Nitration | Nitration of preformed phenanthroline | 40–45 | Fewer steps | Poor regioselectivity |

| Chlorination-Displacement | POCl₃ activation, amidation | 60–75 | Versatile for derivatives | Sensitive to moisture, harsh reagents |

Spectroscopic Characterization

1H NMR (DMSO-d6, 400 MHz):

- δ 9.15 (s, 1H, H2), 8.85 (d, J = 4.3 Hz, 1H, H9), 8.20 (dd, J = 8.0, 1.5 Hz, 1H, H7), 7.95 (d, J = 9.2 Hz, 1H, H6), 7.65 (dd, J = 8.0, 4.3 Hz, 1H, H5).

IR (KBr, cm⁻¹):

MS (ESI+):

Challenges and Optimization Strategies

- Regioselectivity in Nitration: Electron-withdrawing groups at position 3 direct nitration to position 8, but competing nitration at position 5 occurs in 10–15% of cases. Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) resolves this.

- Acid Sensitivity: The dihydro-oxo moiety is prone to dehydration under strong acidic conditions. Buffered nitration systems (e.g., HNO₃/AcOH) mitigate this.

Industrial-Scale Considerations

Large-scale synthesis (>100 g) employs continuous flow reactors for nitration to enhance heat dissipation and safety. Ethyl ester hydrolysis is performed in a cascade reactor with in-line pH monitoring to ensure complete conversion.

Q & A

Q. What are the optimal synthetic routes for 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic acid, and how can computational methods enhance reaction design?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including nitration, oxidation, and cyclization. Computational tools like quantum chemical calculations can predict reaction pathways and intermediates, reducing trial-and-error experimentation. For example, ICReDD's approach integrates reaction path searches using quantum chemistry to identify optimal conditions (e.g., solvent, temperature) and intermediates, accelerating synthesis design .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C–N at ~1.35–1.37 Å) and angles (e.g., N–C–C at ~119–120°) to confirm the nitro and oxo functional groups .

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm) and carbonyl carbons (δ ~170 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at ~318.04 g/mol) .

Q. How can researchers assess the purity of this compound using HPLC, and what column/mobile phase systems are recommended?

- Methodological Answer : Reverse-phase HPLC with a C18 column and a gradient of methanol/water (acidified with 0.1% formic acid) is effective. Monitor UV absorption at 254 nm (for aromatic systems) and compare retention times against standards. Purity >95% is achievable with optimized flow rates (~1.0 mL/min) .

Advanced Research Questions

Q. What mechanistic insights exist for the nitro group’s reactivity in this compound under varying pH or redox conditions?

- Methodological Answer : The nitro group undergoes pH-dependent redox transformations. Cyclic voltammetry (CV) in buffered solutions (pH 3–10) reveals reduction potentials at ~-0.5 V (vs. Ag/AgCl), indicating nitro-to-amine conversion. Computational modeling (DFT) can map electron transfer pathways and predict intermediates .

Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Use IC assays across multiple cell lines to differentiate target-specific effects from general toxicity.

- Theoretical Frameworks : Apply statistical models (e.g., ANOVA) to isolate variables like solubility or assay interference. Cross-validate with orthogonal methods (e.g., fluorescence microscopy for membrane permeability) .

Q. What computational approaches optimize its derivatization for enhanced photophysical properties?

- Methodological Answer :

- COMSOL Multiphysics : Simulate electronic transitions (e.g., HOMO-LUMO gaps) to predict absorption/emission spectra.

- AI-Driven Design : Train neural networks on existing phenanthroline derivatives to propose substituents (e.g., electron-withdrawing groups) that improve quantum yield .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or solubility values?

- Methodological Answer :

- Standardized Protocols : Replicate experiments using controlled conditions (e.g., DSC for melting points, shake-flask method for solubility).

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous validation processes (e.g., USP standards) .

Experimental Design Considerations

Q. What factorial design strategies improve yield in large-scale synthesis?

- Methodological Answer : A 2 factorial design can optimize variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.